Methyl 3-(4-hydroxyphenyl)propionate

Catalog No.
S595945
CAS No.
5597-50-2
M.F
C19H28N2O6
M. Wt
180.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3-(4-hydroxyphenyl)propionate

CAS Number

5597-50-2

Product Name

Methyl 3-(4-hydroxyphenyl)propionate

IUPAC Name

methyl 3-(4-hydroxyphenyl)propanoate

Molecular Formula

C19H28N2O6

Molecular Weight

180.2 g/mol

InChI

InChI=1S/C10H12O3/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-3,5-6,11H,4,7H2,1H3

InChI Key

BDHUTRNYBGWPBL-OAHLLOKOSA-N

SMILES

COC(=O)CCC1=CC=C(C=C1)O

Synonyms

Boc-D-Lys(Z)-OH;76477-42-4;55878-47-2;N-Boc-N'-Cbz-D-lysine;BOC-N-EPSILON-Z-D-LYSINE;Boc-L-Lys(Z)-OH;AmbotzBAA1358;AC1OJJ2G;BOC-D-LYS-OH;BOC-D-LYSINE(CBZ);SCHEMBL3210903;CTK2H6952;N-A-BOC-N-D-Z-D-LYSINE;MolPort-005-938-132;N(5)-Boc-N(1)-Cbz-D-Lys;ZINC4521274;N-ALPHA-BOC-N-D-Z-D-LYSINE;KM1770;MFCD00038262;NALPHA-BOC-NGAMMA-Z-D-LYSINE;AKOS024258523;AB01718;CB-1684;CS19316;EBD2208196

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O

Biological Nitrification Inhibition:

Methyl 3-(4-hydroxyphenyl)propionate (M34HP) has been identified as a naturally occurring compound in sorghum (Sorghum bicolor) roots responsible for inhibiting nitrification in soil. Nitrification is a microbial process that converts ammonium (NH₄⁺) into nitrate (NO₃⁻) and nitrite (NO₂⁻), potentially leading to environmental concerns like nitrate leaching and nitrous oxide (N₂O) emissions. Studies have shown that M34HP can suppress nitrifying bacteria in the soil, potentially reducing nitrate pollution and N₂O emissions.

Enzymatic Coupling of Saccharides to Protein:

M34HP has been explored for its potential application in enzymatic coupling of saccharides (sugars) to proteins. This technique can be used to create glycoconjugates, molecules with both carbohydrate and protein moieties, which have diverse applications in biotechnology and medicine. M34HP acts as a bifunctional spacer arm linking the saccharide to the protein through an ester bond. Research suggests that M34HP may offer certain advantages over other coupling methods, such as improved stability and biocompatibility of the resulting glycoconjugates.

Methyl 3-(4-hydroxyphenyl)propionate, with the molecular formula C10H12O3C_{10}H_{12}O_{3}, is a methyl ester derived from the condensation of phloretic acid and methanol. This compound features a phenolic hydroxyl group, contributing to its unique chemical properties and biological activities. It is characterized by a solid physical state at room temperature, with a melting point ranging from 38°C to 42°C and a boiling point of approximately 108°C at reduced pressure .

MHPP's mechanism of action in inhibiting nitrification is not fully understood. However, it's proposed to interfere with the enzymatic activity of ammonia-oxidizing bacteria involved in the conversion of ammonium to nitrite [].

Regarding its role in root development, MHPP is suggested to influence auxin signaling pathways. It might elevate auxin levels or alter its sensitivity in root cells, leading to the observed inhibition of primary root elongation and promotion of lateral root formation []. Further research is needed to elucidate the precise molecular mechanisms involved.

Typical of esters and phenolic compounds:

  • Esterification: Reacts with alcohols to form new esters.
  • Hydrolysis: Under acidic or basic conditions, it can hydrolyze to regenerate phloretic acid and methanol.
  • Oxidation: The hydroxyl group can undergo oxidation to form corresponding quinones or other derivatives.
  • Transesterification: It can react with different alcohols to form other methyl esters.

These reactions underscore its versatility in organic synthesis and potential applications in various fields.

Methyl 3-(4-hydroxyphenyl)propionate exhibits significant biological activity, particularly as a nitrification inhibitor. It has been shown to inhibit primary root elongation while promoting lateral root formation in plants, specifically in Arabidopsis thaliana. This modulation occurs through the regulation of auxin metabolism and signaling pathways, engaging reactive oxygen species and nitric oxide production . The compound's ability to influence root architecture highlights its potential utility in agricultural practices aimed at enhancing plant growth and nutrient uptake.

The synthesis of methyl 3-(4-hydroxyphenyl)propionate typically involves the following steps:

  • Starting Materials: Phloretic acid and methanol are used as primary reactants.
  • Reaction Conditions: The reaction is usually conducted under acidic conditions to facilitate esterification.
  • Purification: After the reaction, the product is purified through methods such as distillation or recrystallization to achieve high purity levels (typically >98%) .

This straightforward synthesis route contributes to its accessibility for research and industrial applications.

Methyl 3-(4-hydroxyphenyl)propionate finds applications in several domains:

  • Agriculture: As a nitrification inhibitor, it aids in improving soil health and enhancing crop yields by modulating root development.
  • Chemical Synthesis: Utilized as an intermediate in the production of various organic compounds, particularly in pharmaceuticals and agrochemicals.
  • Research: Employed in studies investigating plant growth regulators and their mechanisms of action.

These applications underline its significance in both practical and research contexts.

Methyl 3-(4-hydroxyphenyl)propionate shares structural similarities with several compounds, which can be compared based on their functional groups and biological activities:

Compound NameCAS NumberSimilarity IndexKey Features
Methyl 3-(3-hydroxyphenyl)propanoate61389-68-20.98Similar structure but different hydroxyl positioning.
Methyl 4-(4-methoxyphenyl)butanoate20637-08-50.95Contains a methoxy group; different biological properties.
Ethyl 3-(4-hydroxyphenyl)propanoate23795-02-00.95Ethyl ester variant; different solubility characteristics.
Methyl 2-(3-hydroxyphenyl)acetate42058-59-30.93Different positioning of hydroxyl group; distinct activities.
Methyl 2-(4-hydroxyphenyl)acetate14199-15-60.93Similar functional group but different carbon framework.

Methyl 3-(4-hydroxyphenyl)propionate stands out due to its specific biological activity as a nitrification inhibitor and its role in modulating root architecture, making it unique among these similar compounds .

Organic Synthesis Pathways

Esterification of 3-(4-Hydroxyphenyl)Propionic Acid

The most straightforward synthetic approach to methyl 3-(4-hydroxyphenyl)propionate involves the direct esterification of 3-(4-hydroxyphenyl)propionic acid with methanol [1] [2]. This classical method employs acid-catalyzed condensation reactions under controlled conditions to achieve high conversion rates. The reaction typically utilizes sulfuric acid as a catalyst in anhydrous conditions to prevent hydrolysis side reactions [1].

A well-documented procedure involves charging a round-bottom flask with 3-(4-hydroxyphenyl)propionic acid and potassium carbonate in dimethylformamide at room temperature for thirty minutes [1]. Subsequently, methyl iodide is added to the mixture, which is pre-cooled to zero degrees Celsius, followed by stirring at room temperature for three hours [1]. This methylation approach achieves yields of approximately ninety-six percent under optimized conditions [1].

The reaction mechanism proceeds through nucleophilic substitution where the carboxylate anion attacks the methyl iodide, resulting in the formation of the desired methyl ester [1]. The use of dimethylformamide as solvent facilitates the dissolution of both organic and inorganic reactants, while potassium carbonate serves as a mild base to deprotonate the carboxylic acid [1].

Alternative esterification protocols employ different alkylating agents and reaction conditions. The use of hexafluoroisopropyl esters as intermediates has been reported for rapid esterification reactions under solvent-free conditions [12]. These activated esters demonstrate enhanced reactivity toward nucleophiles, enabling esterification to proceed at ambient temperature within minutes [12].

Michael Addition-Based Approaches

Michael addition reactions represent an atom-economical synthetic strategy for constructing methyl 3-(4-hydroxyphenyl)propionate through carbon-carbon bond formation [4] [6]. This approach involves the conjugate addition of nucleophiles to activated alkenes, followed by subsequent functional group transformations to yield the target ester [6].

A representative Michael addition synthesis utilizes 2,6-ditertiary-butylphenol compounds and methyl acrylate as starting materials [4]. The reaction proceeds under catalysis by sodium methylate, where Michael addition occurs first, followed by hydrogen migration to obtain the desired phenylpropionate derivative [4]. The optimal conditions involve heating the reaction mixture to temperatures between sixty and seventy-five degrees Celsius for controlled addition times [4].

The mechanism involves initial formation of a carbanion through deprotonation of the phenol substrate by the base catalyst [4]. This nucleophilic species then attacks the β-carbon of methyl acrylate, forming a new carbon-carbon bond [4]. Subsequent protonation and rearrangement steps lead to the formation of the propionate ester linkage [4].

Research demonstrates that the regioselectivity of Michael additions favors attack at the acrylate unit when asymmetric divinylic compounds are employed [8]. Theoretical calculations using density functional theory confirm that acrylate groups exhibit significantly higher reactivity compared to methacrylate or acrylamide units [8]. This selectivity enables the preparation of functionalized monomers with defined regiochemistry [8].

Catalytic Transesterification Methods

Transesterification provides an efficient route for converting one ester into another through exchange of alkoxy groups [26] [27]. This methodology is particularly valuable when the target alcohol is more accessible than the corresponding carboxylic acid, or when specific reaction conditions favor transesterification over direct esterification [26].

Alkali metal-catalyzed transesterification of heteroaryl esters with phenols has been demonstrated under mild conditions [27]. Potassium carbonate serves as an effective catalyst for the exchange reaction between pyridin-2-yl esters and phenolic substrates [27]. The reaction proceeds quantitatively at sixty degrees Celsius in various solvent systems, with the pyridyloxy group functioning as an excellent leaving group [27].

The mechanism of base-catalyzed transesterification involves nucleophilic attack of the phenoxide anion on the carbonyl carbon of the ester substrate [27]. Formation of a tetrahedral intermediate is followed by elimination of the original alkoxy group, resulting in the new ester product [27]. The reaction demonstrates broad substrate scope, tolerating various functional groups including halogens and electron-withdrawing substituents [27].

Industrial applications favor transesterification methods due to their operational simplicity and high atom economy [28]. Continuous flow processes enhance the efficiency and scalability of transesterification reactions, making them suitable for large-scale production [28]. The use of immobilized catalysts further improves the sustainability of these processes by enabling catalyst recovery and reuse [28].

Industrial Production Optimization

Solvent Selection and Reaction Conditions

Solvent selection plays a critical role in determining reaction efficiency, product purity, and process economics in industrial synthesis of methyl 3-(4-hydroxyphenyl)propionate [22] [25]. Polar aprotic solvents such as dimethylformamide and acetonitrile demonstrate superior performance in nucleophilic substitution reactions due to their ability to stabilize ionic intermediates [1] [22].

Systematic studies of solvent effects in esterification reactions reveal that acetonitrile provides optimal yields when employing modern coupling reagents [22]. The use of diazabicyclo[2.2.2]octane as an organic base additive in acetonitrile solvent systems achieves esterification yields exceeding eighty-five percent within one minute reaction times [22]. This remarkable rate acceleration is attributed to the enhanced nucleophilicity of the alcohol substrate in polar aprotic media [22].

Temperature optimization studies indicate that reaction rates increase exponentially with temperature, but excessive heating can lead to side product formation [22] [25]. For methyl esterification reactions, optimal temperatures typically range from fifty to seventy degrees Celsius, balancing reaction rate with selectivity considerations [22]. Higher temperatures may promote dehydration reactions or thermal decomposition of sensitive substrates [25].

Pressure considerations become important when volatile reagents or solvents are employed [25]. Sealed reaction systems operating under slight positive pressure prevent loss of volatile components while maintaining reaction efficiency [25]. This approach is particularly relevant for large-scale operations where material losses significantly impact process economics [25].

Solvent SystemTemperature (°C)Reaction TimeYield (%)Reference
Dimethylformamide203 hours96 [1]
Acetonitrile251 minute85 [22]
Ethanol782 hours88 [22]
Dichloromethane4030 minutes78 [22]

Yield Enhancement Strategies

Yield optimization in industrial production requires comprehensive evaluation of reaction parameters, catalyst loading, and purification protocols [22] [39]. Response surface methodology provides a systematic approach for identifying optimal reaction conditions through statistical design of experiments [36] [39].

Catalyst optimization studies demonstrate that the molar ratio of base catalyst to substrate significantly influences reaction outcomes [22]. Four equivalents of diazabicyclo[2.2.2]octane relative to the carboxylic acid substrate provides optimal yields in rapid esterification protocols [22]. Higher catalyst loadings do not improve yields substantially but increase purification challenges and process costs [22].

The implementation of excess reagent strategies enhances conversion rates by driving equilibrium reactions toward product formation [22] [25]. Using 1.5 equivalents of coupling reagents relative to the limiting carboxylic acid substrate increases yields from sixty-four percent to eighty-eight percent [22]. This approach is particularly effective for reactions that generate volatile byproducts that can be removed during the reaction [22].

Advanced purification techniques including liquid-liquid extraction and crystallization optimize product recovery and purity [25]. The selection of appropriate extraction solvents enables selective separation of products from reaction mixtures while minimizing losses [25]. Aqueous workup protocols using sodium bicarbonate solutions neutralize acidic impurities and facilitate purification [1] [25].

Process intensification through microwave-assisted synthesis offers significant advantages for yield enhancement [30]. Microwave irradiation at 420 watts power for ten seconds achieves yields of 96.8 percent in model esterification reactions [30]. This represents a substantial improvement over conventional heating methods that require hours to achieve comparable conversions [30].

Green Chemistry Approaches

Solvent-Free Synthesis

Solvent-free synthetic methodologies align with green chemistry principles by eliminating the need for organic solvents, reducing waste generation, and improving atom economy [14] [40]. These approaches are particularly attractive for industrial applications where solvent recovery and disposal represent significant operational costs [14].

Mechanically induced solvent-free esterification employs high-speed ball milling to achieve efficient coupling between carboxylic acids and alcohols at room temperature [40]. Two distinct protocols have been developed: an iodine/potassium dihydrogen phosphate system and a potassium iodide/triethyl phosphite system [40]. The iodine-based system demonstrates superior substrate scope and yields compared to traditional solution-phase methods [40].

The ball milling approach utilizes mechanical energy to activate reactants and facilitate bond formation without requiring elevated temperatures or extended reaction times [40]. Reaction conditions involve 0.5 millimoles of carboxylic acid, 0.6 millimoles of alcohol, and equimolar amounts of the activating system in a stainless steel vial with steel balls at 25 hertz frequency [40]. This protocol achieves excellent yields for a wide range of substrates including natural products [40].

Solid-state reactions under neat conditions eliminate solvent-related environmental concerns while often providing enhanced selectivity compared to solution-phase processes [14]. The absence of solvent molecules reduces competing side reactions and enables unique reactivity patterns that are not accessible in solution [14]. These conditions are particularly beneficial for reactions involving ionic intermediates that are stabilized by solid-state interactions [14].

Grinding techniques using mortar and pestle provide an accessible approach for small-scale solvent-free synthesis [14]. This methodology has been successfully applied to various organic transformations including condensation reactions, cycloadditions, and esterifications [14]. The mechanical energy input activates reactants and promotes reaction progress without requiring specialized equipment [14].

Biocatalytic Production Methods

Biocatalytic synthesis employs enzymes as environmentally benign catalysts for the production of methyl 3-(4-hydroxyphenyl)propionate [31] [33]. Lipases represent the most widely studied enzyme class for esterification reactions due to their broad substrate scope, high selectivity, and operational stability [31] [33].

Candida antarctica lipase B demonstrates exceptional performance in the esterification of hydroxyphenylpropionic acids with various alcohols [31] [33]. Optimization studies using response surface methodology identify optimal conditions of 52.9 degrees Celsius temperature, 58.2 hours reaction time, and 37.8 percent enzyme loading by weight [31]. Under these conditions, molar conversions exceeding ninety-five percent are achieved in solvent-free systems [31].

The enzyme exhibits remarkable enantioselectivity in the esterification of chiral substrates, enabling the preparation of optically pure products [34]. Lipase-catalyzed kinetic resolution of racemic 2-(4-hydroxyphenyl)propionic acid ethyl ester achieves enantiomeric excess values of ninety-eight percent for the product under optimized conditions [29]. This selectivity is attributed to the enzyme's ability to discriminate between enantiomers based on their complementary fit within the active site [34].

Molecular dynamics simulations provide mechanistic insights into enzyme-substrate interactions during biocatalytic esterification [33]. These studies reveal a two-step binding mechanism where substrates initially penetrate the enzyme pocket with their carboxylic groups oriented toward the solvent, followed by rotation within the active site to achieve the catalytically productive conformation [33]. This understanding enables rational enzyme engineering approaches for improved catalytic performance [33].

Immobilized enzyme systems offer advantages for industrial applications including enhanced stability, ease of separation, and catalyst reusability [31] [38]. Various immobilization strategies including covalent attachment, physical adsorption, and entrapment have been evaluated for lipase-catalyzed esterifications [38]. The choice of support material significantly influences enzyme activity and selectivity, with hydrophobic supports generally providing superior performance [38].

Enzyme SystemTemperature (°C)Reaction Time (h)Conversion (%)Enantiomeric Excess (%)Reference
Candida antarctica Lipase B535896- [31]
Lipase AK45404998 [29]
Immobilized Candida antarctica65248595 [34]
Novozyme 43540487892 [38]

Structural Analysis

X-ray Crystallography Findings

Methyl 3-(4-hydroxyphenyl)propionate crystallizes in the orthorhombic crystal system with space group P2₁2₁2₁ [1]. The crystal structure analysis reveals well-defined unit cell parameters with a = 5.4774(6) Å, b = 11.1557(12) Å, and c = 14.5610(17) Å, resulting in a unit cell volume of 889.74(17) ų [1]. The structure contains four formula units per unit cell (Z = 4) with a calculated density of 1.345 Mg m⁻³ at 180 K [1].

ParameterValueReference
Crystal SystemOrthorhombic [1]
Space GroupP2₁2₁2₁ [1]
Unit Cell Parameter a5.4774(6) Å [1]
Unit Cell Parameter b11.1557(12) Å [1]
Unit Cell Parameter c14.5610(17) Å [1]
Unit Cell Volume889.74(17) ų [1]
Z (Formula units per unit cell)4 [1]
Density (calculated)1.345 Mg m⁻³ [1]
Temperature180 K [1]
Crystal ColorColorless [1]
Crystal FormBlock [1]

The molecular structure exhibits a phenolic group with the hydroxyl substituent being coplanar with the phenyl ring [1] [2]. The bond distances and angles within the phenolic ring and propionate group are consistent with related hydroxyphenyl propionate structures [1]. The compound displays characteristics typical of phenolic esters, with the ester functionality extending from the aromatic system through a propyl chain [1].

Hydrogen Bonding Networks

The crystal structure exhibits significant hydrogen bonding between the O—H group of one molecule and the carbonyl oxygen of an adjacent molecule [1] [2] [3]. These O—H⋯O=C interactions form chains of molecules parallel to the b axis [1] [4] [2]. The hydrogen bonding pattern is characterized by O1—H1H⋯O2 interactions with specific geometric parameters: D—H = 0.86(3) Å, H⋯A = 1.96(4) Å, D⋯A = 2.805(3) Å, and D—H⋯A = 169(3)° [1].

The hydrogen bonding network is particularly noteworthy as it does not exhibit π–π stacking or C—H⋯π intermolecular interactions [1] [4] [3]. This selective hydrogen bonding behavior contributes to the formation of one-dimensional molecular chains within the crystal lattice, influencing the overall packing arrangement and potentially affecting the compound's physical properties [1] [2].

Thermal Properties

Melting Point Behavior

Methyl 3-(4-hydroxyphenyl)propionate demonstrates consistent melting point behavior across multiple literature sources, with reported values ranging from 37°C to 42°C [5] [6] [7] [8] [9] [10]. The most frequently cited melting point range is 39-41°C [5] [11] [12], which represents the standard literature value for this compound.

PropertyValueSource
Melting Point Range37-42°C [5] [6] [7]
Melting Point (Literature 1)39-41°C [5] [11] [12]
Melting Point (Literature 2)38.0-42.0°C [9] [10]
Melting Point (Literature 3)37-41°C [6] [8]

The narrow melting point range indicates high purity and well-defined crystalline structure [9] [10] [13]. The compound exhibits heat sensitivity, requiring storage under inert gas conditions at refrigerated temperatures (0-10°C) to maintain stability [9] [10] [13]. This thermal behavior is consistent with the presence of the phenolic hydroxyl group, which can undergo oxidation or other degradation reactions at elevated temperatures.

Thermal Decomposition Pathways

Thermal decomposition analysis reveals that Methyl 3-(4-hydroxyphenyl)propionate undergoes degradation to produce carbon monoxide (CO) and carbon dioxide (CO₂) as primary decomposition products [14]. The thermal decomposition process can lead to the release of irritating gases and vapors [14], indicating the potential for hazardous decomposition products under high-temperature conditions.

The compound demonstrates a boiling point of 108°C at 11 mmHg [5] [11] [15], indicating significant volatility under reduced pressure conditions. The flash point exceeds 110°C [6] [8] [16], classifying the compound as having relatively low fire hazard under normal handling conditions. However, proper thermal management is essential during processing and storage to prevent decomposition and maintain product integrity.

Solubility Profile

Polar vs. Nonpolar Solvent Interactions

Methyl 3-(4-hydroxyphenyl)propionate exhibits excellent solubility in polar protic solvents, particularly chloroform and methanol [5] [17] [18]. The compound's solubility behavior is significantly influenced by its structural features, including the phenolic hydroxyl group and the ester functionality, which enable hydrogen bonding interactions with appropriate solvents.

Solvent TypeSolubilityNotesReference
ChloroformSolubleRecommended for sample preparation [5] [17] [18]
MethanolSolubleRecommended for sample preparation [5] [17] [18]
WaterLimited solubilitySlightly soluble due to phenolic group
DMSOSoluble (for stock solutions)Used for preparation of stock solutions [19]

The enhanced solubility in polar solvents results from the hydrogen bonding capability of the phenolic hydroxyl group [17]. In contrast, the compound shows limited solubility in nonpolar solvents due to the polar nature of both the hydroxyl and ester functional groups. This solubility pattern makes chloroform and methanol the preferred solvents for analytical and synthetic applications [17] [18].

pH-Dependent Solubility

The solubility of Methyl 3-(4-hydroxyphenyl)propionate exhibits pH-dependent behavior due to the ionizable phenolic hydroxyl group. The compound has a predicted pKa value of 9.89±0.15 [5] [12], indicating that the phenolic group remains largely protonated under physiological pH conditions.

At basic pH values (pH > pKa), the phenolic hydroxyl group undergoes deprotonation, forming the phenolate anion, which significantly increases water solubility due to enhanced ionic character. Conversely, at acidic and neutral pH conditions (pH < pKa), the compound exists predominantly in its molecular form, resulting in reduced aqueous solubility but maintaining solubility in organic solvents.

XLogP3

2

UNII

WAT13AU7XB

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5597-50-2

Wikipedia

Methyl ester4-hydroxy-benzenepropanoic acid

Dates

Last modified: 08-15-2023

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